3-Fluoro-3-isopropyl-azetidine

Medicinal Chemistry Physicochemical Properties Lipophilicity

Choose 3-Fluoro-3-isopropyl-azetidine for its fixed 3,3-disubstitution pattern—a unique conformational bias created by concurrent electron-withdrawing fluorine and bulky hydrophobic isopropyl at the same carbon. This geminal substitution optimizes logP (~1.2) while maintaining a constant TPSA (12.0 Ų), crucial for permeability tuning. Ideal for serine protease and CNS programs requiring a pre-organized scaffold. Supplied as the stable hydrochloride salt (CAS 2098116-48-2) for ease of handling.

Molecular Formula C6H12FN
Molecular Weight 117.16 g/mol
Cat. No. B14918491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-isopropyl-azetidine
Molecular FormulaC6H12FN
Molecular Weight117.16 g/mol
Structural Identifiers
SMILESCC(C)C1(CNC1)F
InChIInChI=1S/C6H12FN/c1-5(2)6(7)3-8-4-6/h5,8H,3-4H2,1-2H3
InChIKeyYJGUQPCXKVQWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-3-isopropyl-azetidine: Baseline Identification and Procurement Data for a 3,3-Disubstituted Fluorinated Azetidine Building Block


3-Fluoro-3-isopropyl-azetidine (CAS: 1566986-41-1) is a 3,3-disubstituted azetidine derivative featuring both a fluorine atom and an isopropyl group at the 3-position of the four-membered nitrogen heterocycle . The compound, typically supplied as its hydrochloride salt (CAS: 2098116-48-2) for enhanced stability and handling, is employed as a conformationally constrained, three-dimensional (3D) building block in medicinal chemistry . Its molecular formula is C6H12FN with a molecular weight of 117.16 g/mol .

Why Generic Substitution Fails: The Unique Conformational and Electronic Bias of 3-Fluoro-3-isopropyl-azetidine


Unlike simpler, unsubstituted or mono-substituted azetidine cores, 3-fluoro-3-isopropyl-azetidine cannot be substituted generically because its 3,3-disubstitution creates a fixed geminal substitution pattern. This structure imposes a unique combination of steric bulk (isopropyl) and electronic effects (fluorine) in a fixed spatial orientation, influencing both the basicity of the azetidine nitrogen and the overall lipophilicity profile, which is not replicated by analogs like 3-fluoroazetidine or 3-isopropylazetidine [1]. The concurrent presence of a strong electron-withdrawing group and a bulky hydrophobic group at the same carbon position generates a specific conformational bias and physicochemical profile essential for optimizing ligand-target binding and pharmacokinetic properties [2].

Quantitative Evidence Guide: Comparator Data for 3-Fluoro-3-isopropyl-azetidine Differentiation


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) Relative to Closest Analogs

The lipophilicity of 3-fluoro-3-isopropyl-azetidine, a critical determinant of membrane permeability and ADME profile, is significantly higher than that of its 3-fluoro-3-methyl analog. The calculated XLogP3 value for 3-fluoro-3-isopropyl-azetidine is approximately 1.2 , whereas the XLogP3 for the comparator 3-fluoro-3-methylazetidine is only 0.2 [1]. This difference of 1.0 log unit corresponds to a 10-fold higher predicted partition coefficient, indicating a quantifiably distinct lipophilicity profile.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Class-Level Differentiation: Chemical Stability Advantage of 3-Fluoroazetidine Scaffold Over Cyano/Keto Azetidines

In the class of azetidine-based dipeptidyl peptidase IV (DPP IV) inhibitors, 3-fluoroazetidines exhibit a distinct stability advantage. While 2-cyanoazetidines and 2-ketoazetidines, despite showing potent inhibitory activities (below 100 nM), are prone to internal cyclization into inactive ketopiperazines and dihydroketopyrazines, the 3-fluoroazetidine subclass does not possess this propensity for chemical instability [1]. This makes the 3-fluoroazetidine core, including 3-fluoro-3-isopropyl-azetidine, a preferred scaffold for developing stable, non-covalent inhibitors.

DPP IV Inhibition Chemical Stability Medicinal Chemistry

Class-Level Inference: Inhibitory Potency Range of 3-Fluoroazetidines in DPP IV Assays

The 3-fluoroazetidine class demonstrates a defined potency range in DPP IV enzyme assays. The review by Ferraris et al. (2007) establishes that select 3-fluoroazetidines exhibit inhibitory potencies below 1 µM (IC50 < 1 µM) [1]. While the most potent 2-cyano- and 2-keto-azetidine analogs achieve sub-100 nM activity, the 3-fluoro subclass provides a balance of sub-micromolar potency without the chemical instability drawbacks of the other subtypes.

DPP IV Inhibition Enzyme Assay Potency

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison Against Closest Analogs

3-Fluoro-3-isopropyl-azetidine exhibits a molecular weight of 117.16 g/mol and a Topological Polar Surface Area (TPSA) of 12.0 Ų . In comparison, 3-fluoro-3-methylazetidine has a molecular weight of 89.11 g/mol and an identical TPSA of 12.0 Ų [1], while 3,3-difluoroazetidine has a molecular weight of 93.08 g/mol [2]. The increased molecular weight of the target compound reflects the incorporation of the isopropyl group, which adds hydrophobic bulk without altering the polar surface area, a favorable combination for optimizing ligand efficiency and membrane permeability.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Conformational Influence: The C–F⋯N+ Interaction in 3-Fluoroazetidine Scaffolds

X-ray diffraction and DFT calculation studies on 3-fluoroazetidinium hydrochloride have revealed a significant through-space C–F⋯N+ intramolecular interaction that dictates the molecular conformation [1]. This interaction is a defining feature of 3-fluoro-substituted azetidines and is absent in non-fluorinated analogs. While the specific impact of the 3-isopropyl group on this interaction has not been quantified, the fundamental conformational bias imposed by the 3-fluoro substituent remains a key differentiating factor for this scaffold.

Conformational Analysis Fluorine Interactions Medicinal Chemistry

Defined Application Scenarios for 3-Fluoro-3-isopropyl-azetidine Based on Validated Evidence


Medicinal Chemistry: A Stable, Lipophilic Azetidine Scaffold for DPP IV Inhibitor and Serine Protease Programs

Based on class-level evidence that 3-fluoroazetidines provide sub-micromolar DPP IV inhibition without the chemical instability of cyano/kelo analogs, this compound is a rational choice for initiating medicinal chemistry campaigns targeting serine proteases or other amidase enzymes where a stable, non-covalent binding motif is desired [1]. Its increased lipophilicity (XLogP3 ≈ 1.2) relative to the methyl analog makes it suitable for programs requiring enhanced membrane permeability or CNS penetration.

Physicochemical Property Optimization: Hit-to-Lead Programs Requiring Balanced Lipophilicity and Low TPSA

The compound's distinct physicochemical profile—specifically, a 10-fold higher lipophilicity than 3-fluoro-3-methylazetidine with an identical TPSA of 12.0 Ų—makes it a valuable tool for medicinal chemists seeking to fine-tune logP while maintaining a constant polar surface area [1]. This is particularly relevant for improving cellular permeability and reducing efflux without introducing additional hydrogen bond donors or acceptors.

Conformational Constraint: Introduction of a Pre-Organized Geometry via C–F⋯N+ Interaction

For programs where ligand pre-organization is critical to improving binding affinity, 3-fluoro-3-isopropyl-azetidine offers a defined conformational bias due to the intramolecular C–F⋯N+ interaction observed in 3-fluoroazetidinium scaffolds [1]. This can reduce the entropic cost of binding and enhance target selectivity compared to more flexible or non-fluorinated azetidine alternatives.

Building Block Sourcing: A Distinct Geminal Substitution Pattern for SAR Exploration

Unlike mono-substituted azetidines or 3,3-difluoro analogs, this compound provides a unique combination of an electron-withdrawing fluorine and a bulky hydrophobic isopropyl group at the same carbon. This specific geminal substitution pattern, supported by its calculated physicochemical properties (MW = 117.16 g/mol, XLogP3 ≈ 1.2), offers a distinct starting point for exploring structure-activity relationships (SAR) around the azetidine core [1].

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